molecular formula C12H8F2N4O B4366948 5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole

5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B4366948
M. Wt: 262.21 g/mol
InChI Key: QKCMTDQYDXPFGY-UHFFFAOYSA-N
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Description

5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group and the oxadiazole ring contributes to its distinct chemical properties.

Properties

IUPAC Name

5-[1-(difluoromethyl)pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N4O/c13-12(14)18-7-6-9(16-18)11-15-10(17-19-11)8-4-2-1-3-5-8/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCMTDQYDXPFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole typically involves the formation of the pyrazole and oxadiazole rings followed by their coupling. One common method involves the reaction of a difluoromethylated pyrazole with a phenyl-substituted oxadiazole precursor under specific conditions that promote the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions that minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The oxadiazole ring may also contribute to the compound’s activity by stabilizing its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole is unique due to the combination of the difluoromethyl group, pyrazole ring, and oxadiazole ring. This combination imparts distinct chemical and biological properties that are not observed in similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole

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